PBS 57
Description
Properties
IUPAC Name |
(Z)-N-[(3S,4R)-1-[(2S,4S,5R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracos-15-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H96N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h18-19,42-44,46-50,54,56-59H,4-17,20-40H2,1-3H3,(H,51,53)(H,52,55)/b19-18-/t42?,43-,44?,46+,47+,48+,49?,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXVHWQNKBIZBR-IZJXYXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H](C(CO[C@@H]1C([C@H]([C@H](C(O1)CNC(=O)C)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H96N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858283 | |
| Record name | (15Z)-N-{(3S,4R)-1-[(6-Acetamido-6-deoxy-beta-L-erythro-hexopyranosyl)oxy]-3,4-dihydroxyoctadecan-2-yl}tetracos-15-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898531-99-2 | |
| Record name | (15Z)-N-{(3S,4R)-1-[(6-Acetamido-6-deoxy-beta-L-erythro-hexopyranosyl)oxy]-3,4-dihydroxyoctadecan-2-yl}tetracos-15-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Structural Design of Pbs 57
Synthetic Methodologies for α-Galactoglycosphingolipids
The synthesis of α-galactoglycosphingolipids, a class of compounds to which PBS-57 belongs, presents significant synthetic challenges, particularly in establishing the correct α-glycosidic linkage between the galactose unit and the ceramide backbone lipidmaps.orgfishersci.canih.gov. General strategies involve the coupling of a suitably protected galactose donor with a lipid acceptor, typically a sphingoid base or a pre-formed ceramide analog mpg.detudublin.ienih.gov.
Strategies for Galactosylceramide Backbone Construction
The ceramide backbone of glycosphingolipids is composed of a sphingoid base, such as phytosphingosine (B30862), linked to a fatty acid via an amide bond nih.govnih.gov. The construction of this lipid portion is a crucial initial step in the total synthesis of galactosylceramides. Common strategies involve the preparation of a protected sphingoid base derivative that is amenable to glycosylation. Azido-sphingosine derivatives have been widely employed as glycosyl acceptors. nih.govfishersci.benih.gov. Following the glycosylation step, the azido (B1232118) group is typically reduced to an amine, which is then coupled with the desired fatty acid to form the amide linkage characteristic of the ceramide structure nih.govfishersci.benih.gov. This modular approach allows for the variation of both the sphingoid base and the fatty acid components.
Stereoselective Glycosylation Approaches
A pivotal step in the synthesis of α-galactoglycosphingolipids is the formation of the α-glycosidic bond with high stereoselectivity (1,2-cis linkage) lipidmaps.orgfishersci.canih.govflybase.org. Achieving this selectivity can be challenging due to the inherent reactivity of the anomeric center of the sugar and potential for the formation of the undesired β-anomer. Various glycosylation methods have been developed to address this, often relying on the careful selection of glycosyl donors, activators, and reaction conditions flybase.orgfishersci.cawikipedia.orgnih.govemory.edu.
Commonly used glycosyl donors in α-galactosylceramide synthesis include glycosyl trichloroacetimidates, glycosyl iodides, and thioglycosides tudublin.ienih.govfishersci.benih.govemory.eduresearchgate.netuni.luscitoys.com. The use of non-participating protecting groups at the C-2 position of the galactose donor is a key strategy to favor the α-anomeric outcome lipidmaps.orgfishersci.canih.gov. Bulky protecting groups or specific additives can also influence the stereochemical course of the glycosylation reaction lipidmaps.orgfishersci.caflybase.orgemory.edu. The reaction conditions, including solvent and temperature, are carefully controlled to optimize α-selectivity fishersci.beflybase.orgemory.eduuni.lu.
Targeted Structural Modifications in PBS-57
PBS-57 is distinguished by specific structural modifications on both the sugar and lipid portions compared to naturally occurring or simpler synthetic galactosylceramides like KRN7000. These modifications are strategically introduced during the synthetic process to potentially modulate its biological activity and pharmacokinetic properties fishersci.ca.
Acetamide (B32628) Functional Group Incorporation at the C6'' Position of the Galactose Ring
A key feature of PBS-57 is the presence of an acetamide group at the C6'' position of the galactose moiety citeab.comwikipedia.orgnih.gov. The introduction of functional groups at this specific position requires a controlled synthetic route. A common strategy involves utilizing a galactose building block that is selectively functionalized at the C6 position lipidmaps.orgfishersci.canih.govscitoys.comuni.lu. For instance, an azide (B81097) group can be incorporated at C6'' in a protected galactose derivative at an early stage of the synthesis lipidmaps.orgfishersci.canih.govscitoys.comuni.lu. Following the glycosylation and assembly of the glycosphingolipid structure, the azide is typically reduced to an amine, which is then acylated with acetic acid or an activated acetic acid derivative to form the desired acetamide functionality lipidmaps.orgfishersci.cascitoys.comuni.lu. Orthogonal protection strategies are vital to ensure that the C6'' position can be selectively deprotected and modified without affecting other labile groups in the molecule fishersci.cascitoys.com.
Protecting Group Chemistry in PBS-57 Synthesis
The synthesis of complex glycosphingolipids like PBS-57 necessitates the extensive use of protecting groups to selectively mask reactive functional groups (hydroxyls, amines) during multi-step synthesis and to control stereochemical outcomes fishersci.befishersci.ca. The choice and strategic manipulation of these protecting groups are paramount for a successful synthesis.
Commonly employed hydroxyl protecting groups in glycosphingolipid synthesis include benzyl (B1604629) ethers, benzoyl esters, and silyl (B83357) ethers lipidmaps.orgfishersci.canih.govnih.govfishersci.caresearchgate.netacs.org. Benzyl ethers are often used as persistent protecting groups that survive multiple synthetic transformations, while benzoyl esters can act as participating groups to influence glycosylation stereochemistry or be selectively removed under basic conditions lipidmaps.orgfishersci.canih.govnih.govfishersci.ca. Silyl ethers offer different lability and can be removed under mild acidic or fluoride (B91410) conditions. fishersci.ca.
Comparison of Benzyl and 2-Naphthylmethyl Ethers for Hydroxyl Protection
In the synthesis of α-galactoglycosphingolipids like KRN7000 and PBS-57, hydroxyl protecting groups are crucial. Benzyl (Bn) ethers have been commonly employed as permanent protecting groups due to their stability under various reaction conditions and their removal through catalytic hydrogenolysis zu.edu.pk. However, the final hydrogenation step to remove benzyl groups can be incompatible with certain functional groups, such as azides or alkynes, which are often incorporated for further modifications like click chemistry mdpi.comnih.gov.
The 2-naphthylmethyl (Nap) ether has emerged as a valuable alternative for permanent hydroxyl protection in carbohydrate synthesis rsc.org. Studies have directly compared benzyl and 2-naphthylmethyl ethers in the synthesis of α-GalGSLs, including KRN7000 and PBS-57 rsc.orgzu.edu.pknih.gov.
| Protecting Group | Stability | Removal Conditions | Compatibility with Functional Groups (e.g., Azide) |
| Benzyl (Bn) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis zu.edu.pk. | Incompatible with unsaturated moieties like azide mdpi.comnih.gov. |
| 2-Naphthylmethyl (Nap) | Stable; comparable to benzyl ethers zu.edu.pk. | Catalytic hydrogenolysis; also oxidative and acid-mediated conditions orthogonal to benzyl ethers zu.edu.pk. | Compatible with C-6 azide modification nih.gov. |
Practical Advantages of Specific Protecting Group Strategies
The use of specific protecting group strategies offers practical advantages in the synthesis of α-GalGSLs. Benzoyl (Bz) groups, for instance, can be selectively removed under basic conditions without affecting C-6 azide modifications, offering an orthogonal deprotection strategy compared to benzyl ethers mdpi.comnih.gov.
The 2-naphthylmethyl (Nap) ether offers advantages over benzyl ethers, particularly concerning global deprotection. While both can be removed by catalytic hydrogenolysis, Nap groups can also be cleaved under oxidative or acid-mediated conditions that are orthogonal to benzyl ethers zu.edu.pk. This orthogonality provides flexibility in deprotection strategies. For example, the selective cleavage of a p-methoxybenzyl (PMB) group in the presence of a Nap group, or the selective removal of a Nap group in the presence of a benzyl group using different reagents (like DDQ), allows for sequential deprotection of hydroxyl groups rsc.org. The facile global deprotection of Nap groups has been demonstrated in the synthesis of KRN7000, yielding the product in excellent yield and purity zu.edu.pk. Furthermore, the presence of the Nap group until a late stage in the synthesis can help avoid problematic acyl migration.
The use of bulky protecting groups like 4,6-O-di-tert-butylsilylene (DTBS) on the galactosyl donor can favor α-selective glycosylation, even in the presence of a participating group like 2-benzoyl mdpi.comnih.gov. Similarly, a 4″,6″-O-p-methoxybenzylidene (PMP) acetal (B89532) can serve a triple role as a protecting group, a stereocontrolling element during glycosylation, and a structural element enabling regioselective ring-opening for late-stage diversification.
Divergent Synthesis Strategies for Related 6"-Modified α-Galactosylceramide Analogues
Divergent synthesis strategies are employed to generate libraries of 6"-modified α-galactosylceramide analogues, allowing for the exploration of structure-activity relationships. These strategies often involve the synthesis of a common intermediate or precursor that allows for late-stage functionalization at the 6" position of the sugar moiety.
One approach involves the regioselective opening of a 4″,6″-O-benzylidene or 4″,6″-O-p-methoxybenzylidene acetal to selectively liberate the 6"-hydroxyl group for modification. This allows for the introduction of various substituents at the 6" position.
Another strategy utilizes precursors with an azide group at the C-6 position, which can be transformed into other functional groups, such as amines, through reduction mdpi.comnih.gov. The resulting amine can then be coupled with different moieties to create a range of 6"-modified analogues mdpi.comnih.gov. The use of protecting groups compatible with the C-6 azide modification, such as benzoyl or 2-naphthylmethyl ethers, is crucial in this approach zu.edu.pkmdpi.comnih.gov.
Molecular and Cellular Mechanisms of Pbs 57 Immunostimulation
Intracellular Signaling Cascades Triggered by PBS-57
Upon recognition of the CD1d-PBS-57 complex by the iNKT cell TCR, a cascade of intracellular signaling events is initiated, leading to iNKT cell activation, cytokine production, and other effector functions.
TCR engagement by the CD1d-PBS-57 complex triggers the phosphorylation of immunoreceptor tyrosine-based activating motifs (ITAMs) within the CD3 chains of the TCR complex. This is followed by the recruitment and activation of tyrosine kinases, such as LCK and ZAP-70, initiating downstream signaling pathways. Studies investigating TCR signaling induced by PBS-57-CD1d tetramers have shown rapid phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK and p38, within minutes of stimulation in iNKT cells. The strength of TCR signaling, potentially influenced by the affinity of the TCR for the CD1d-PBS-57 complex, can impact the differentiation and function of iNKT cell subsets. guidetoimmunopharmacology.orgnih.gov
Here is a table summarizing research findings on MAPK phosphorylation upon PBS-57-CD1d tetramer stimulation:
| MAPK | Phosphorylation Status | Timepoint after Stimulation | Reference |
| ERK | Detectable | 2-5 minutes | |
| p38 | Detectable | 2-5 minutes |
Metabolic Reprogramming in iNKT Cells Post-Activation
Activation of iNKT cells by glycolipid antigens like PBS-57 induces significant metabolic reprogramming. Research indicates that, compared to conventional T cells, iNKT cells exhibit distinct metabolic characteristics. Studies using ligands such as αGC and, by extension, its analog PBS-57, suggest that while activated T cells typically shift towards increased glycolysis to support proliferation and effector functions, iNKT cells may utilize different metabolic pathways. wikipedia.orguni-konstanz.decore.ac.ukbiomedres.us
In some contexts, inhibiting glycolysis in iNKT cells activated with CD1d-PBS57 tetramers has been shown to impact their function, particularly cytokine production. wikipedia.org While activated iNKT cells upregulate glucose transporters and increase glucose uptake, they may be less efficient in this regard compared to activated conventional CD4 T cells. biomedres.us The balance between glycolysis and oxidative phosphorylation (OXPHOS) appears crucial for iNKT cell survival and function, and this balance can be influenced by activation and environmental factors. core.ac.ukbiomedres.us Metabolic regulators also play a role in iNKT cell development and function. biomedres.us
Cytokine and Chemokine Secretion Profile Induction
A hallmark of iNKT cell activation by agonists like PBS-57 is the rapid and robust production of a broad spectrum of cytokines and chemokines. This cytokine storm contributes significantly to their ability to modulate immune responses.
PBS-57 is known to stimulate strong production of Interferon-gamma (IFN-γ) by iNKT cells. wikipedia.orgciteab.comuniprot.orgelabscience.comwikipedia.org IFN-γ is a key T helper 1 (Th1) cytokine that plays a critical role in cell-mediated immunity, promoting the activation of macrophages and enhancing the cytotoxic activity of other immune cells. nih.govelabscience.comwikipedia.org The ability of PBS-57 to induce robust IFN-γ production is comparable to that of αGC and contributes to its use in studies investigating Th1-biased immune responses. citeab.com
In addition to IFN-γ, PBS-57 also induces the production of Interleukin-4 (IL-4), a key T helper 2 (Th2) cytokine. nih.govwikipedia.orguniprot.orgelabscience.comwikipedia.org IL-4 is involved in humoral immunity, promoting B cell activation, proliferation, and differentiation, as well as immunoglobulin class switching to IgE. wikipedia.orgwikipedia.org The simultaneous production of both Th1 (IFN-γ) and Th2 (IL-4) cytokines is characteristic of iNKT cells and allows them to bridge innate and adaptive immunity. nih.govuniprot.orgjcu.edu.au The polarization of IL-4 secretion can be maintained by activation with PBS-57.
Beyond IFN-γ and IL-4, PBS-57 and similar glycolipid agonists can induce the production of other important cytokines, contributing to the functional diversity of iNKT cells. Interleukin-17A (IL-17A), a signature cytokine of Th17 cells involved in neutrophil recruitment and host defense against extracellular pathogens, can be produced by iNKT cells upon stimulation with PBS-57, particularly by the NK1.1-negative subset. uniprot.org Interleukin-10 (IL-10), an anti-inflammatory cytokine, and Interleukin-13 (IL-13), another Th2 cytokine with roles in allergic inflammation and tissue remodeling, are also produced by specific iNKT cell subsets upon activation. jcu.edu.aufishersci.comuniprot.orgspringermedizin.de Interleukin-2 (IL-2), a T cell growth factor, is also among the cytokines produced by activated iNKT cells. uniprot.orgelabscience.comfishersci.comuniprot.org
The balance between Th1 and Th2 cytokine production by iNKT cells upon activation with glycolipid ligands like PBS-57 is a critical determinant of the subsequent immune response. While PBS-57 can induce both IFN-γ and IL-4, the resulting immune polarization can be influenced by various factors, including the specific analog used, the dose, the cytokine milieu, and the cellular context. wikipedia.orgelabscience.comwikipedia.orguniprot.org For instance, inhibiting glycolysis in iNKT cells activated with PBS-57 has been shown to polarize them towards a Th2 response, characterized by a higher IL-4/IFN-γ ratio. wikipedia.org The ability of iNKT cells to exhibit flexible cytokine profiles contributes to their diverse roles in immunity and disease.
Induction of Other Key Cytokines (e.g., IL-10, IL-17A, IL-2, IL-13)
Impact on iNKT Cell Phenotype and Differentiation
PBS-57 is a valuable tool for studying the phenotype and differentiation of iNKT cells. Its use in CD1d tetramers allows for the identification and isolation of iNKT cells and their subsets based on the expression of various surface markers. nih.govnih.govptglab.comwikipedia.orgwikipedia.orguniprot.org Studies utilizing PBS-57-loaded tetramers have helped characterize different iNKT cell populations, including those with resident, effector memory, and central memory phenotypes, based on markers like CD69 and CD62L. wikipedia.orguniprot.orgwikipedia.org The strength of the TCR signal delivered by glycolipid antigens presented by CD1d, such as PBS-57, is also understood to correlate with the differentiation of iNKT cells into distinct effector lineages, including those biased towards producing Th1, Th2, or Th17 cytokines. nih.gov
Expansion and Activation Marker Expression (e.g., CD69)
Activation of iNKT cells by glycolipid antigens presented by CD1d, including PBS-57, results in the upregulation of early activation markers such as CD69 chem960.comfishersci.ca. Increased expression of CD69 on the cell surface of iNKT cells is a widely used indicator of their activation status following stimulation fishersci.ca. Studies have shown that administration of lipid antigens like PBS-57 leads to this upregulation chem960.com.
Beyond immediate activation, PBS-57 has been shown to induce the expansion of iNKT cell populations. In vitro studies utilizing human peripheral blood mononuclear cells (PBMCs) have demonstrated that culture with glycolipid ligands, including PBS-57, along with cytokines like IL-2, results in robust proliferation and expansion of iNKT cells. While the capacity for expansion may not differ significantly between various glycolipid stimulators, PBS-57 effectively drives this proliferative response, leading to increased numbers of iNKT cells.
Effector Lineage Differentiation (iNKT1, iNKT2, iNKT17)
Invariant NKT cells are not a homogeneous population but differentiate into functionally distinct subsets, primarily classified as iNKT1, iNKT2, and iNKT17 cells. This differentiation occurs during thymic development and is influenced by factors including T cell receptor (TCR) signal strength. PBS-57, when presented by CD1d, engages the iNKT cell TCR, and the strength of this interaction is thought to play a role in directing differentiation towards specific lineages.
These subsets are characterized by the expression of specific transcription factors and distinct cytokine production profiles. iNKT1 cells are typically associated with the production of IFN-γ (a Th1-like profile), iNKT2 cells with IL-4 (a Th2-like profile), and iNKT17 cells with IL-17 (a Th17-like profile). PBS-57 loaded CD1d tetramers are valuable tools used to identify and sort these different iNKT subsets based on their surface markers and the differential expression of transcription factors like PLZF and RORγT. Research suggests a potential developmental pathway where iNKT1 and iNKT17 cells may arise from iNKT2 precursors.
Modulation of iNKT Cell Survival and Proliferation
The survival and proliferation of iNKT cells are critical for maintaining their population and function. Stimulation with glycolipid antigens like PBS-57 contributes to iNKT cell proliferation, particularly in in vitro expansion protocols. Cytokines such as IL-7 and IL-15 are known to play important roles in these processes, with IL-7 supporting survival and IL-15 being involved in the maturation of certain iNKT cell stages.
Immunological Applications and Pre Clinical Research of Pbs 57
Detection and Characterization of iNKT Cells
Invariant NKT cells are a unique lineage of T lymphocytes that recognize lipid antigens presented by the MHC class I-like molecule CD1d. tetramerstore.com PBS-57's specific interaction with CD1d makes it a valuable tool for studying these cells.
Utility in CD1d Tetramer Technology for Flow Cytometry
CD1d tetramers loaded with lipid antigens are widely used for the identification and enumeration of iNKT cells via flow cytometry. nih.govelifesciences.orgpnas.orgwikipedia.orgfishersci.carsc.orgresearchgate.netnih.govplos.orgaai.orgnih.govnih.govaai.orgunistra.frcrie.rutetramerstore.comresearchgate.netresearchgate.netgoogle.comaai.orgnih.gov PBS-57 is a common glycolipid antigen used to load CD1d tetramers for this purpose. nih.govelifesciences.orgpnas.orgwikipedia.orgfishersci.carsc.orgresearchgate.netnih.govplos.orgaai.orgnih.govnih.govaai.orgunistra.frcrie.rutetramerstore.com These tetramers, typically conjugated with fluorophores, bind specifically to the semi-invariant T cell receptor (TCR) expressed by iNKT cells (Vα14-Jα18 in mice, Vα24-Jα18 in humans) when the glycolipid is presented by CD1d. nih.govelifesciences.orgpnas.orgwikipedia.orgfishersci.carsc.orgresearchgate.netnih.govplos.orgaai.orgnih.govnih.govaai.orgunistra.frcrie.rutetramerstore.com
The use of PBS-57-loaded CD1d tetramers allows for the sensitive and specific detection of iNKT cell populations in various tissues, including blood, spleen, liver, and lymph nodes. nih.govelifesciences.orgpnas.orgwikipedia.orgfishersci.carsc.orgresearchgate.netnih.govplos.orgaai.orgnih.govnih.govaai.orgunistra.frcrie.ruresearchgate.netresearchgate.netgoogle.comaai.orgnih.govnih.govhaematologica.orgfrontiersin.org This technology is crucial for quantifying iNKT cell frequencies, analyzing their phenotype based on co-expression of surface markers, and studying their distribution in different physiological and pathological conditions. nih.govelifesciences.orgpnas.orgwikipedia.orgfishersci.carsc.orgresearchgate.netnih.govplos.orgaai.orgnih.govnih.govaai.orgunistra.frcrie.ruresearchgate.netresearchgate.netgoogle.comaai.orgnih.govnih.govhaematologica.orgfrontiersin.org Unloaded CD1d tetramers serve as essential negative controls in these experiments to ensure the specificity of staining. nih.govfrontiersin.org
APC-Independent iNKT Cell Stimulation Assays
Beyond detection, PBS-57 can also be used to stimulate iNKT cells in various in vitro assays. While iNKT cell activation typically involves the presentation of glycolipid antigens by CD1d molecules on antigen-presenting cells (APCs), methods have been developed to stimulate iNKT cells in an APC-independent manner. aai.orgresearchgate.net PBS-57-loaded CD1d tetramers or CD1d-Ig fusion proteins loaded with PBS-57 have been demonstrated as effective tools for APC-independent iNKT cell stimulation in vitro. researchgate.net
These assays are valuable for studying the intrinsic functional capabilities of iNKT cells, such as cytokine production (e.g., IFN-γ and IL-4) and proliferation, without the confounding influence of APC variability or the need for endogenous CD1d expression by APCs. nih.govaai.orgnih.govfrontiersin.orgresearchgate.netaai.org Studies have shown that PBS-57 can induce potent iNKT cell activation and subsequent cytokine release. elifesciences.orgwikipedia.orgrsc.orgresearchgate.netaai.org For example, PBS-57 pulsed bone marrow-derived dendritic cells (BMDCs) have been used to stimulate purified iNKT cells in co-culture assays to assess cytokine production. aai.org APC-independent stimulation methods using PBS-57 provide a controlled environment to investigate the direct responses of iNKT cells to CD1d-presented glycolipid antigens. researchgate.net
Role as a Vaccine Adjuvant in Pre-clinical Models
Enhancing Humoral and Cellular Immune Responses to Co-administered Antigens
Pre-clinical studies have demonstrated that PBS-57 can enhance both humoral (antibody) and cellular (T cell) immune responses when co-administered with various antigens. elifesciences.orgpnas.orgrsc.orgplos.orgaai.orgnih.govnih.govaai.orgcrie.ruresearchgate.netgoogle.comnih.govmdpi.comnih.govplos.org This adjuvant effect is mediated through the activation of iNKT cells, which in turn can provide help to B cells for antibody production and license dendritic cells to prime T cell responses. elifesciences.orgpnas.orgrsc.orgnih.govaai.orgnih.gov
Research has shown that the inclusion of PBS-57 with antigens can lead to increased titers of antigen-specific antibodies and enhanced T cell proliferation and cytokine production. pnas.orgplos.orgaai.orgnih.govnih.govaai.orgcrie.ruresearchgate.netgoogle.comnih.govnih.govplos.org For instance, studies involving liposomal vaccines carrying carbohydrate antigens have shown that adjuvanted formulations with PBS-57 can stimulate stronger immune responses and generate high titers of specific IgG antibodies compared to formulations without the adjuvant. pnas.orgresearchgate.netnih.gov The adjuvant effect of PBS-57 contributes to the generation of more robust and potentially longer-lasting immune memory. pnas.orgresearchgate.net
Glycolipid-Peptide Conjugate Vaccine Candidates
A promising strategy in vaccine development involves conjugating glycolipid adjuvants like PBS-57 or its analogues directly to peptide antigens. researchgate.netnih.govnih.gov This approach aims to co-deliver the antigen and the adjuvant to the same APCs, thereby enhancing the efficiency of antigen presentation and iNKT cell activation, and subsequently boosting the immune response to the peptide. researchgate.netnih.govnih.gov
Pre-clinical research has explored the use of glycolipid-peptide conjugate vaccines where a peptide antigen is chemically linked to a modified α-GalCer structure. researchgate.netnih.govnih.gov These conjugates are designed to leverage the iNKT cell-activating properties of the glycolipid to improve the immunogenicity of the linked peptide, potentially leading to enhanced T cell responses, including cytotoxic T lymphocytes (CTLs), which are important for clearing infected cells or tumor cells. researchgate.netnih.govnih.gov This method represents a rational design approach for developing self-adjuvanting vaccine candidates. nih.gov
Augmentation of Antibody Production (e.g., IgG)
A notable effect of PBS-57 as an adjuvant is its ability to augment antibody production, particularly the generation of IgG antibodies. pnas.orgaai.orgnih.govunistra.frresearchgate.netnih.govnih.gov Studies have consistently shown that including PBS-57 in vaccine formulations leads to increased levels of antigen-specific IgG antibodies in pre-clinical models. pnas.orgaai.orgnih.govunistra.frresearchgate.netnih.govnih.gov
This augmentation of IgG production is critical for protective immunity against many pathogens. PBS-57-mediated activation of iNKT cells provides help to B cells, promoting isotype switching from IgM to IgG and supporting the development of robust humoral memory responses. pnas.orgnih.govresearchgate.netnih.gov For instance, in studies with liposomal carbohydrate vaccines, PBS-57 successfully induced an antibody class switch to IgG, resulting in high titers of specific IgG antibodies. nih.gov The ability of PBS-57 to enhance IgG responses highlights its potential value in vaccine formulations aimed at eliciting strong and durable antibody-mediated protection. pnas.orgaai.orgnih.govunistra.frresearchgate.netnih.govnih.gov
Immune Modulation in Disease Models (Pre-clinical)
Pre-clinical studies utilizing PBS-57 have investigated its impact on immune responses in models of infectious diseases and autoimmune disorders, as well as its indirect implications in anti-tumor immunity through iNKT cell function.
Infection Models (e.g., Leishmania major, Chlamydia muridarum)
Research in infection models, particularly with Leishmania major, has shed light on the complex role of iNKT cells stimulated by αGalCer analogs like PBS-57. In a physiologically relevant low-dose L. major infection model, the administration of PBS-57 demonstrated strain-dependent effects on disease progression. nih.govnih.govcardiff.ac.ukoup.com
In resistant C57BL/6 mice, stimulation of NKT cells with PBS-57 at the time of infection led to an exacerbation of the disease. nih.govnih.govcardiff.ac.ukoup.com This effect was found to be dependent on the timing and amount of PBS-57 administered. nih.govnih.gov The exacerbation of disease in C57BL/6 mice appeared to be mediated by IL-4, as neutralizing this cytokine abrogated the observed effects in vivo. nih.govnih.govcardiff.ac.ukoup.com
Conversely, in susceptible BALB/c mice, administration of PBS-57 resulted in an improved course of disease. nih.govnih.govcardiff.ac.uk A dose of 100 ng of PBS-57 significantly delayed the growth of lesions and prolonged survival in BALB/c mice, although it did not enable them to contain the infection. nih.govnih.gov
Analysis of early cytokine responses in serum shortly after L. major infection revealed that PBS-57 treatment induced an acute increase in serum levels of IFNγ and IL-4 at 6 hours, which was not observed in untreated controls. nih.govnih.gov Higher IL-10 levels were also detected 3 days post-infection in PBS-57-treated mice. nih.govnih.gov A strain-specific difference observed was a higher IFNγ level at 6 hours post-infection in BALB/c compared to C57BL/6 serum. nih.govnih.gov
The role of NKT cells has also been investigated in the context of Chlamydia muridarum genital tract infection. NKT cells become activated during C. muridarum genital infection, which can be detected using PBS-57 glycolipid-loaded CD1d tetramer staining. wikipedia.org Studies in this model explore the involvement of NKT cells and other immune cell populations in the immune response to Chlamydia. wikipedia.orggithub.ioscispace.com
Data Table: Effect of PBS-57 on Cytokine Levels in L. major Infection (Serum)
| Cytokine | Time Point Post-infection | C57BL/6 + PBS-57 | BALB/c + PBS-57 | Untreated Controls |
| IFNγ | 6 hours | Increased | Higher Increase | No increase |
| IL-4 | 6 hours | Increased | Increased | No increase |
| IL-10 | 3 days | Higher levels | Higher levels | Lower levels |
Autoimmune Disease Models (e.g., amyotrophic lateral sclerosis)
Pre-clinical investigations into the role of PBS-57 have extended to models of autoimmune diseases, notably Amyotrophic Lateral Sclerosis (ALS). In the mSOD1 mouse model of ALS, treatment with PBS-57, characterized as a ligand analog that induced hypo-responsiveness of NKT cells, demonstrated beneficial effects on disease progression. nih.gov
Administration of PBS-57 to mSOD1 mice resulted in a delayed onset of clinical symptoms and an extended lifespan. nih.gov Furthermore, the treatment was associated with a reduction in motor neuron loss and astrogliosis in these mice. nih.gov
Studies in the mSOD1 model indicated that NKT cell levels were increased in lymphoid organs. Treatment with PBS-57 diminished the number of these cells in the periphery and induced the recruitment of T cells into the affected spinal cord. These findings suggest that NKT cells may contribute to the suppression of protective T-cell responses in ALS, and modulating NKT cell activity with PBS-57 could represent a potential therapeutic strategy. nih.gov
Anti-tumor Immunity Studies (indirect implications from iNKT cell function)
While PBS-57's direct anti-tumor effects are often discussed in the context of iNKT cell activation, pre-clinical studies highlight its role as a tool to stimulate iNKT cells and explore their contribution to anti-tumor immunity. PBS-57 is recognized as an agonistic glycolipid capable of stimulating iNKT cell activation and subsequent production of cytokines such as IFNγ.
iNKT cells are considered potent effectors against tumors, particularly CD1d+ tumors, and their ability to induce lysis and provide stimulatory signals makes them attractive targets for cancer immunotherapy. PBS-57-loaded CD1d tetramers are widely used in research to identify and characterize iNKT cells in the context of anti-tumor immune responses.
Activation of iNKT cells by ligands like αGalCer and its analogs can trigger both innate and adaptive anti-tumor immune mechanisms. Cytokines released upon iNKT cell activation, including IL-2 and IL-12, have been shown to contribute to restoring the function of exhausted CD8 T cells within the tumor microenvironment. Pre-clinical studies using αGalCer-loaded antigen-presenting cells (APCs), which activate iNKT cells, have demonstrated synergistic anti-tumor effects when combined with PD-1 blockade in mouse therapeutic tumor models.
Research also indicates that different subsets of NKT cells may have distinct roles in tumor immunity, with Type I NKT cells mediating effective anti-tumor activity. PBS-57 is primarily associated with the activation of Type I iNKT cells. Adoptive transfer studies, where type I NKT cells identified using PBS57/CD1d-tetramer were transferred into mice lacking these cells, showed a reduction in tumor burden when combined with Treg blockade.
Role in Regulating Other Immune Cell Populations (e.g., NK cells, CD4+ T cells, B cells)
The activation of iNKT cells by agonists such as PBS-57 has broader implications for the immune system, influencing the activity and function of various other immune cell populations. The rapid cytokine production by activated iNKT cells can lead to the downstream activation and modulation of cells including NK cells, γδ T cells, B cells, and conventional T lymphocytes (CD4+ and CD8+ T cells).
In the context of infection models, such as with L. major, the changes in cytokine levels (IFNγ, IL-4, IL-10) observed after PBS-57 treatment reflect the impact on cytokine-producing cells, which include various lymphocytes and myeloid cells. nih.govnih.govoup.com
Studies in the ALS model demonstrated that PBS-57 treatment influenced the cellular composition of the spinal cord, promoting the recruitment of T cells to the affected area.
Furthermore, PBS-57-loaded CD1d tetramers serve as a critical tool for identifying and studying iNKT cells and their interactions with other immune cell subsets. Research utilizing these tetramers has contributed to the characterization of iNKT cell subsets (CD4+, DN, and CD8+) based on their surface markers and cytokine production profiles. These studies have shown that CD4+ and DN iNKT cells are significant sources of IL-4 and IL-2, while CD4- iNKT cells tend to produce more IFNγ.
The interplay between iNKT cells and other lymphocytes has been explored in various contexts. For instance, in a murine model of graft-versus-host disease (GVHD), CD4+ iNKT cells (identified using PBS-57-CD1d tetramer) were found to protect recipient mice and promote the expansion of donor CD4+CD25+FoxP3+ regulatory T cells, highlighting a regulatory role for this iNKT cell subset. Studies comparing immune cell populations in healthy individuals and patients with autoimmune diseases like Systemic Sclerosis also utilize PBS-57-CD1d tetramers to quantify iNKT cells relative to conventional T cells (CD4+ and CD8+) and B cells, revealing alterations in iNKT cell numbers in the disease state.
Advanced Analytical Techniques in Pbs 57 Research
Flow Cytometry for iNKT Cell Detection and Phenotyping
Flow cytometry is a fundamental technique for identifying and characterizing iNKT cells, particularly through the use of CD1d tetramers loaded with lipid antigens like PBS 57. CD1d-PBS57 tetramers specifically bind to the invariant T cell receptor (TCR) expressed by iNKT cells, allowing for their sensitive and specific detection within mixed cell populations from various tissues, including peripheral blood, thymus, spleen, and liver. frontiersin.orgchem960.comnih.govnih.govfrontiersin.orgnih.govashpublications.orgelifesciences.orgasm.orgresearchgate.netpnas.orgresearchgate.netresearchgate.netnih.gov
The application of flow cytometry with CD1d-PBS57 tetramers extends beyond simple identification to detailed phenotyping of iNKT cells. This involves co-staining with antibodies against various surface markers to delineate distinct iNKT cell subsets and their maturation stages. For instance, flow cytometry has been used to analyze the expression of markers such as CD3, CD4, CD8, CD24, CD44, NK1.1, CD69, CD127, ICOS, and TCR Vβ chains in conjunction with CD1d-PBS57 tetramer staining to characterize iNKT cell populations in different organs and experimental conditions. frontiersin.orgchem960.comnih.govnih.govnih.govelifesciences.orgresearchgate.netpnas.orgresearchgate.netnih.govpnas.orgmdpi.com
Studies utilizing CD1d-PBS57 tetramers and flow cytometry have revealed insights into iNKT cell development and subset distribution. For example, this approach has been used to identify different developmental stages of thymic iNKT cells based on CD24, CD44, and NK1.1 expression, showing that Foxo1 is highly expressed in stages 1 to 3 iNKT cells and its deficiency significantly reduces stage 2 and 3 numbers. chem960.compnas.orgpnas.orgmdpi.com Flow cytometry with CD1d-PBS57 tetramers has also been employed to assess the frequency and absolute numbers of iNKT cells in various organs of wild-type and genetically modified mice, demonstrating reductions in iNKT cell populations in certain knockout models. frontiersin.orgnih.govresearchgate.net Furthermore, this technique allows for the analysis of intracellular cytokine production by iNKT cells upon stimulation, providing insights into their functional polarization. researchgate.netnih.govashpublications.orgresearchgate.netnih.gov
Cytokine Quantification Methodologies (e.g., ELISA, Cytometric Bead Array)
The activation of iNKT cells by lipid antigens like this compound or the related alpha-GalCer leads to the rapid production and secretion of a broad spectrum of cytokines, which play crucial roles in shaping subsequent immune responses. pnas.orgnih.gov Enzyme-Linked Immunosorbent Assay (ELISA) and Cytometric Bead Array (CBA) are widely used methodologies to quantify the levels of these cytokines in cell culture supernatants or biological fluids such as serum. nih.govashpublications.orgresearchgate.netpnas.orgmdpi.comnih.govaai.orgjkchemical.comaai.orgcymitquimica.comnih.gov
While many studies focus on alpha-GalCer as a prototypical iNKT cell antigen, the techniques applied are directly relevant to understanding the cytokine response induced by this compound. These methods allow for the measurement of key iNKT-derived cytokines, including IFN-γ, IL-4, IL-2, IL-6, IL-10, IL-13, IL-17A, TNF-α, and GM-CSF. nih.govashpublications.orgresearchgate.netpnas.orgmdpi.comnih.govaai.orgjkchemical.comaai.orgcymitquimica.comnih.gov
Research findings using these techniques have shown that iNKT cells can produce both Th1- (e.g., IFN-γ) and Th2- (e.g., IL-4) type cytokines upon activation. ashpublications.orgresearchgate.netpnas.orgnih.govjkchemical.com Studies comparing different lipid antigens have utilized ELISA and CBA to demonstrate variations in the cytokine profiles induced. For example, one study noted that while a novel aminocyclitol ceramide induced IFN-γ and IL-4 secretion, it did so in a weaker fashion than alpha-GalCer. jkchemical.comaai.org Another study comparing alpha-GalCer and PBS57 found that both antigens maintained the polarization of IL4 secretion efficiently in activated iNKT cells. nih.gov Quantitative analysis of cytokine levels by ELISA and CBA provides valuable data on the magnitude and nature of the iNKT cell response to specific lipid antigens. nih.govashpublications.orgresearchgate.netpnas.orgmdpi.comaai.orgjkchemical.comaai.orgcymitquimica.com
Confocal Microscopy for Cellular Localization Studies
Confocal microscopy is a powerful tool used in conjunction with fluorescently labeled reagents, such as CD1d-PBS57 tetramers and antibodies, to visualize the cellular localization of molecules and the spatial relationships between cells involved in the iNKT cell response. chem960.comnih.govasm.orgresearchgate.netcymitquimica.com This technique allows for detailed imaging of iNKT cells within tissues and the examination of their interactions with antigen-presenting cells.
Studies have employed confocal microscopy to investigate the distribution of CD1d molecules, which present lipid antigens to iNKT cells. For instance, researchers have used confocal microscopy to determine the subcellular distribution of CD1d fusion proteins in dendritic cells. nih.gov Confocal microscopy has also been utilized to visualize the localization of iNKT cells themselves within lymphoid organs like the spleen, showing how their distribution can differ depending on the stimulus. researchgate.net Furthermore, this technique is valuable for examining the formation of immunological synapses between iNKT cells and antigen-presenting cells, and for studying the intracellular localization of signaling molecules upon iNKT cell activation. chem960.comresearchgate.netcymitquimica.com Colocalization studies using confocal microscopy with CD1d-PBS57 tetramer staining and antibodies against specific cellular markers can confirm the identity of iNKT cells expressing certain proteins, such as Foxp3. chem960.comaai.org
Gene and Protein Expression Analysis in iNKT Cells
Analyzing the gene and protein expression profiles of iNKT cells provides crucial insights into their functional states, developmental pathways, and responses to stimulation with lipid antigens like this compound. Techniques such as quantitative real-time PCR (RT-PCR), Western blot, and increasingly, single-cell RNA sequencing (scRNA-seq) and flow cytometry for intracellular staining are employed for these analyses. researchgate.netnih.govnih.govashpublications.orgelifesciences.orgpnas.orgresearchgate.netnih.govmdpi.comnih.govcymitquimica.com
Gene expression analysis allows for the investigation of the transcriptional programs that govern iNKT cell differentiation and effector functions. Studies using scRNA-seq on iNKT cells, often sorted using CD1d-PBS57 tetramers, have revealed distinct transcriptomic profiles corresponding to different iNKT cell subsets and activation states. nih.govelifesciences.orgpnas.orgresearchgate.net These studies can identify differentially expressed genes, including transcription factors (e.g., PLZF, T-bet, RORγt, GATA3, Foxo1) and cytokine genes, that characterize iNKT cell lineages and their functional potential. nih.govelifesciences.orgpnas.orgresearchgate.netmdpi.comnih.gov
Protein expression analysis, often performed by flow cytometry (intracellular staining) or Western blot, complements gene expression data by quantifying the levels of specific proteins. researchgate.netnih.govnih.govashpublications.orgelifesciences.orgpnas.orgnih.govmdpi.comnih.govcymitquimica.com This is particularly useful for studying the expression of transcription factors, cytokine proteins, and signaling molecules in iNKT cells after activation with antigens or other stimuli. researchgate.netnih.govashpublications.orgelifesciences.orgpnas.orgnih.govmdpi.comnih.govcymitquimica.com For example, flow cytometry has been used to assess the intracellular expression of IFN-γ and IL-4 in iNKT cells. researchgate.netnih.govashpublications.orgresearchgate.netnih.gov Western blot has been applied to analyze the phosphorylation of signaling proteins in iNKT cells upon TCR stimulation with CD1d-PBS57 tetramers. researchgate.netcymitquimica.com These techniques collectively provide a comprehensive view of the molecular mechanisms underlying iNKT cell responses to lipid antigens.
Future Research Directions and Translational Potential Non Clinical
Elucidating Fine-Tuned Mechanisms of Cytokine Polarization
Research indicates that PBS-57, similar to α-GalCer, can induce a large IFNγ response in vivo while maintaining the polarization of IL4 production. medkoo.comnih.gov This suggests a capacity to influence the balance between Th1 and Th2 cytokine responses. rsc.orgplos.orgnih.gov Studies have shown that PBS-57 can maintain polarized secretion of IL4 by iNKT cells efficiently, even after several hours of activation. nih.gov This polarized secretion at the immune synapse between iNKT cells and antigen-presenting cells (APCs) is thought to facilitate efficient cell-to-cell communication and targeted cytokine delivery. nih.gov Further research is needed to fully understand the intricate molecular mechanisms by which PBS-57 drives specific cytokine profiles and how this compares to other α-GalCer analogs. nih.gov Understanding these fine-tuned mechanisms could involve investigating downstream signaling pathways activated by PBS-57-CD1d complex binding to the iNKT cell receptor, as well as the influence on transcription factors that regulate cytokine gene expression. plos.org
Development of PBS-57 Derivatives with Enhanced Immunological Bias
Given that modifications to α-GalCer structure can bias the immune response towards either a Th1 or Th2 profile, the development of PBS-57 derivatives with specifically enhanced immunological biases is a promising area of research. rsc.orgjci.org PBS-57 itself is a 6''-NHAc derivative of α-GalCer with a distinct N-acyl ceramide chain. rsc.org Exploring further modifications to the sugar moiety or the lipid chain of PBS-57 could lead to the creation of analogs capable of eliciting more potent or specifically skewed immune responses. For instance, derivatives designed to favor a stronger Th1 response might be beneficial for intracellular infections or cancer, while those promoting a Th2 bias could be relevant for allergic or autoimmune conditions. rsc.orgjci.org Research in this area would involve the synthesis of novel PBS-57 analogs and their subsequent in vitro and in vivo immunological evaluation to assess cytokine production profiles and downstream immune cell activation.
Integration into Novel Vaccine Platforms for Infectious Diseases and Cancer (Pre-clinical)
PBS-57's ability to stimulate iNKT cells, which can enhance both cell-mediated and humoral immune responses, makes it a potential candidate for integration into novel vaccine platforms. cymitquimica.comresearchgate.net Pre-clinical research is exploring the use of glycolipids like α-GalCer and its analogs as adjuvants or as components of conjugate vaccines. rsc.orgresearchgate.net Co-administration of PBS-57 with a vaccine antigen could potentially stimulate humoral immunity, CD4+ T cell responses, and CD8+ cytotoxic T cell responses. cymitquimica.com Studies have shown that self-adjuvanting vaccines consisting of peptide epitopes conjugated to immune adjuvants, such as α-GalCer analogs, can generate antigen-specific immune responses. rsc.org The rationale is that co-delivery of the adjuvant and antigen to the same APC can focus iNKT-derived stimulatory signals on the cells driving adaptive responses, leading to enhanced T cell and antibody responses compared to simple admixtures. rsc.org Pre-clinical studies in animal models are crucial to evaluate the efficacy of PBS-57-containing vaccine formulations against various infectious diseases and cancer, assessing parameters such as antigen-specific antibody titers, T cell proliferation, cytokine production, and protective immunity. researchgate.netmdpi.comnih.govplos.org
Understanding In Vivo Pharmacokinetic and Biodistribution Properties in Animal Models
Investigating the in vivo pharmacokinetic (PK) and biodistribution properties of PBS-57 in animal models is essential for its further development. biorxiv.orgresearchgate.netnih.govspandidos-publications.comdiva-portal.org These studies provide critical information on how the compound is absorbed, distributed, metabolized, and excreted. Understanding the concentration of PBS-57 in different tissues and organs over time is crucial for determining optimal routes and frequencies of administration in pre-clinical studies and for predicting potential efficacy and off-target effects. biorxiv.orgspandidos-publications.com While some studies on pharmacokinetics and biodistribution of other compounds in animal models mention the use of PBS as a diluent or perfusate, specific data on the PK and biodistribution of PBS-57 itself in animal models would need dedicated investigation. biorxiv.orgresearchgate.netnih.govspandidos-publications.comdiva-portal.org Techniques such as quantitative analysis of PBS-57 in biological samples (e.g., serum, tissue homogenates) at various time points post-administration would be employed in these studies.
Application in Research Models of Complex Immune-Mediated Disorders
PBS-57's immunomodulatory activity, particularly its influence on iNKT cells and cytokine production, makes it a valuable tool for studying complex immune-mediated disorders in research models. plos.orgcrownbio.com iNKT cells have been implicated in a variety of diseases, and modulating their activity with compounds like PBS-57 can provide insights into disease pathogenesis and potential therapeutic strategies. nih.govplos.org For example, studies using α-GalCer analogs have explored their effects in models of autoimmune diseases and infectious diseases. rsc.orgplos.orgjci.org Research models of immune-mediated inflammatory diseases (IMIDs), such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or models of inflammatory bowel disease and type 1 diabetes, could utilize PBS-57 to investigate the role of iNKT cells in disease development and progression. crownbio.comresearchgate.net Studies have already used PBS-57 to stimulate iNKT cells in models of Leishmania major infection to understand the strain-dependent and cytokine-dependent regulatory role of these cells in immunity. plos.org Further research could involve administering PBS-57 to animal models of various IMIDs and assessing the impact on disease severity, immune cell infiltration, cytokine profiles, and the activity of other immune cell populations. researchgate.net
Q & A
Q. What ethical standards apply to in vivo studies involving this compound?
- Methodological Answer :
- IACUC Compliance : Follow ARRIVE 2.0 guidelines for animal studies (sample size justification, humane endpoints).
- Data Exclusion Criteria : Predefine outlier thresholds (e.g., >3 SD from mean) to avoid selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
